molecular formula C14H13NO4 B12532421 2,4'-Dimethoxy-5-nitro-1,1'-biphenyl

2,4'-Dimethoxy-5-nitro-1,1'-biphenyl

Cat. No.: B12532421
M. Wt: 259.26 g/mol
InChI Key: ATLFGVICAJXQGW-UHFFFAOYSA-N
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Description

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl is an organic compound with the molecular formula C14H13NO4. It is a yellow solid with a melting point of 129-132°C . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of methoxy and nitro groups on the biphenyl structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 2,4’-Dimethoxy-5-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: 2,4’-Dimethoxy-5-amino-1,1’-biphenyl.

    Oxidation: 2,4’-Dimethoxy-5-nitrobenzaldehyde or 2,4’-Dimethoxy-5-nitrobenzoic acid.

Scientific Research Applications

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4’-Dimethoxy-5-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’-Dimethoxy-5-nitro-1,1’-biphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure. This combination imparts specific electronic and steric effects, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

1-methoxy-2-(4-methoxyphenyl)-4-nitrobenzene

InChI

InChI=1S/C14H13NO4/c1-18-12-6-3-10(4-7-12)13-9-11(15(16)17)5-8-14(13)19-2/h3-9H,1-2H3

InChI Key

ATLFGVICAJXQGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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